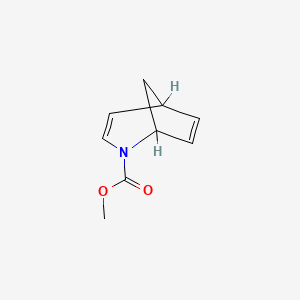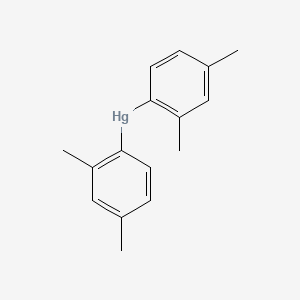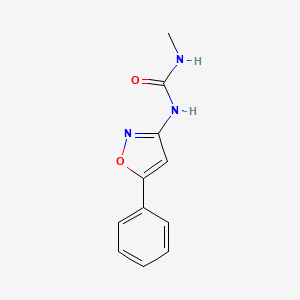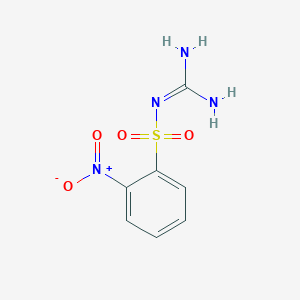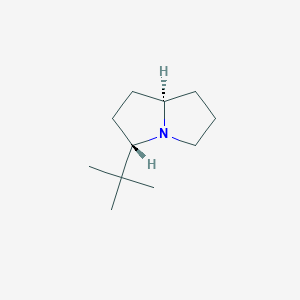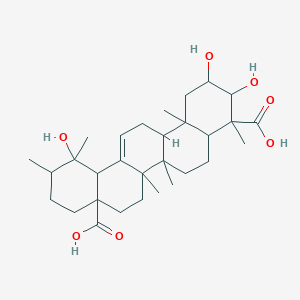
Corosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corosin is a compound known for its significant role in corrosion inhibition. It is widely used in various industries to prevent the degradation of metals and alloys caused by environmental factors. Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as an oxide, hydroxide, or sulfide. This compound helps in mitigating this process, thereby extending the lifespan of metal structures and components .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Corosin typically involves the reaction of organic compounds containing nitrogen, sulfur, or oxygen with metal ions. Common methods include:
Mechanical Alloying: This involves the mixing of metal powders with organic compounds under high-energy ball milling conditions.
Chemical Deposition: This method uses chemical reactions to deposit a thin layer of this compound on the metal surface.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as arc melting and magnetron sputtering are also employed to produce high-entropy alloys that include this compound .
化学反応の分析
Types of Reactions
Corosin undergoes various chemical reactions, including:
Oxidation: This compound reacts with oxygen to form oxides, which provide a protective layer on the metal surface.
Reduction: In the presence of reducing agents, this compound can be reduced to its elemental form.
Substitution: This compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, carbon monoxide, and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens and alkyl groups are often involved in substitution reactions.
Major Products
The major products formed from these reactions include metal oxides, elemental metals, and substituted organic compounds .
科学的研究の応用
Corosin has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in various chemical processes and reactions.
Biology: Employed in the development of biocompatible materials for medical implants.
Medicine: Utilized in the formulation of drugs that require protection from oxidation.
Industry: Applied in the manufacturing of corrosion-resistant coatings and paints.
作用機序
Corosin exerts its effects through several mechanisms:
Adsorption: This compound molecules adsorb onto the metal surface, forming a protective barrier that prevents further corrosion.
Passivation: It promotes the formation of a passive oxide layer on the metal surface, which inhibits further oxidation.
Complexation: This compound forms complexes with metal ions, reducing their reactivity and susceptibility to corrosion.
類似化合物との比較
Similar Compounds
Benzoquinoline Derivatives: These compounds also act as corrosion inhibitors and share similar chemical properties with Corosin.
High-Entropy Alloys: These alloys contain multiple elements and exhibit excellent corrosion resistance, similar to this compound.
Organic Corrosion Inhibitors: Compounds such as thiols, dithiols, and fatty acids are used as corrosion inhibitors and have comparable mechanisms of action.
Uniqueness of this compound
This compound stands out due to its high efficiency in forming a stable protective layer on metal surfaces and its ability to function effectively under a wide range of environmental conditions . Its unique combination of nitrogen, sulfur, and oxygen atoms enhances its adsorption and passivation capabilities, making it a superior choice for corrosion inhibition .
特性
CAS番号 |
53527-49-4 |
|---|---|
分子式 |
C30H46O7 |
分子量 |
518.7 g/mol |
IUPAC名 |
2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-16-9-12-30(24(35)36)14-13-26(3)17(21(30)29(16,6)37)7-8-19-25(2)15-18(31)22(32)28(5,23(33)34)20(25)10-11-27(19,26)4/h7,16,18-22,31-32,37H,8-15H2,1-6H3,(H,33,34)(H,35,36) |
InChIキー |
FYGSMJAMPMZYFS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
melting_point |
300 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
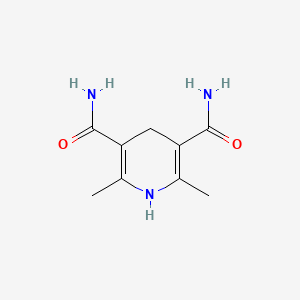
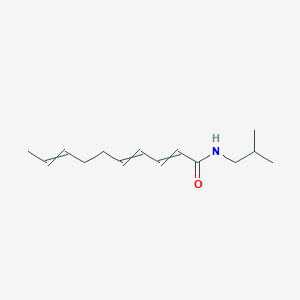
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
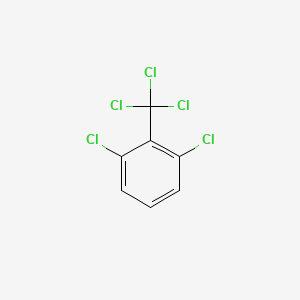
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
